3-(benzyloxy)-N-(1-methylpiperidin-4-yl)benzamide -

3-(benzyloxy)-N-(1-methylpiperidin-4-yl)benzamide

Catalog Number: EVT-4594535
CAS Number:
Molecular Formula: C20H24N2O2
Molecular Weight: 324.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Amide Coupling: This approach involves reacting a carboxylic acid derivative, such as an acid chloride or activated ester, with 1-methyl-4-piperidinamine in the presence of a base. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] The desired 3-(benzyloxy) substitution on the benzamide ring can be introduced either before or after the amide bond formation.
  • Reductive Amination: This method involves reacting 3-(benzyloxy)benzaldehyde with 1-methyl-4-piperidinamine followed by reduction of the resulting imine intermediate to the corresponding amine. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Molecular Structure Analysis

Although specific chemical reactions involving 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide are not detailed in the provided papers, general reactions involving similar benzamide derivatives can be extrapolated. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Physical and Chemical Properties Analysis

The physicochemical properties of 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide would influence its behavior in biological systems. Based on its structure and similar compounds, potential properties can be anticipated: [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Applications

Based on the structural features and information extrapolated from similar benzamide derivatives, 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide presents potential applications in various scientific research areas: [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

4-[[(7R)-8-Cyclopentyl-7-ethyl-5,6,7,8-tetrahydro-5-methyl-6-oxo-2-pteridinyl]amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide

    Compound Description: This compound is a novel multi-hydrate and exists as polymorphs. It is investigated for its use as a medicament, specifically in treating autoimmune diseases. [, ]

    Relevance: This compound shares the core structure of N-(1-methyl-4-piperidinyl)benzamide with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide. The presence of a 1-methyl-4-piperidinyl substituent on the benzamide nitrogen is a key structural similarity. [, ]

4-Fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide Derivatives

    Compound Description: This group encompasses a series of compounds derived from 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indol-5-yl]benzamide. These derivatives are explored for their binding affinity and selectivity towards 5-HT1 receptor subtypes, particularly 5-HT1D and 5-HT1F. Research suggests that covalent dimerization of these ligands can significantly influence their receptor interactions. []

    Relevance: These compounds, while possessing an indole core instead of a benzene ring, share a significant structural resemblance to 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide. Both structures feature a 1-methyl-4-piperidinyl group linked to the core aromatic system through an amide bond. This structural motif appears crucial for interacting with serotonin receptors. []

N-[3-(1-Methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]amides

    Compound Description: This series of compounds focuses on exploring modifications to the pyrrolo[3,2-b]pyridine core and the amide substituents. The research aims to identify potent and selective 5-HT1F receptor agonists (SSOFRA) for treating migraine. Notably, N-[3-(1-methyl-4-piperidinyl)-1H-pyrrolo[3,2-b]pyridin-5-yl]propanamide exhibited promising selectivity over other 5-HT1 receptor subtypes. [, ]

    Relevance: Although built on a pyrrolo[3,2-b]pyridine core, this compound class shares a critical structural feature with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide: the 3-(1-methyl-4-piperidinyl) substituent linked to the core heterocycle via an amide bond. This shared element suggests a potential role in conferring affinity for specific serotonin receptor subtypes. [, ]

N-Methyl-3-(1-methyl-4-piperidinyl)-1H-indole-5-ethanesulfonamide

  • Relevance: This compound is structurally related to 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide due to the presence of the 1-methyl-4-piperidinyl group attached to an indole scaffold. This shared structural motif hints at potential interactions with similar biological targets. [, ]

3-Cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide

    Compound Description: This molecule is identified as a potent and selective retinoic acid receptor-related orphan receptor C2 (RORC2) inverse agonist. It shows good metabolic stability and oral bioavailability, effectively reducing IL-17 levels and skin inflammation in preclinical models, making it a promising candidate for treating autoimmune diseases. []

    Relevance: This compound and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide both belong to the benzamide class of compounds. While the core structure differs, the presence of a substituted piperidine ring connected via an amide linkage to the benzamide moiety highlights a significant structural similarity. This shared feature suggests that both compounds might interact with similar biological targets, although their specific mechanisms of action could differ. []

2-(4-(4-(Benzyloxy)-3-methoxybenzyl)piperazin-1-yl)-N-(1-methyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide (PHR0007)

    Compound Description: PHR0007 displays a positive inotropic effect on beating rabbit atria. Its mechanism of action is believed to involve the PDE-cAMP-PKA signaling pathway. []

    Relevance: Although structurally distinct from 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide, PHR0007 shares the presence of a benzyloxy group. This shared moiety, although present in different chemical environments within the two molecules, suggests potential for similar pharmacological interactions. []

N-(1-[2-Arylethyl]-4-substituted 4-piperidinyl) N-arylalkanamides

    Compound Description: This class of compounds exhibits potent analgesic properties. Specifically, methyl 4-[N-(1-oxopropyl)-N-phenylamino]-1-(2-phenylethyl)-4-piperidinecarboxylate demonstrated significantly higher analgesic potency compared to morphine. []

    Relevance: This group of compounds, while structurally diverse, shares a key feature with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide: the presence of a substituted piperidine ring. Despite the differences in substituents and their positions on the piperidine ring, this shared scaffold suggests potential for interacting with similar biological targets, particularly those involved in pain pathways. []

N-Methyl-4-piperidinyl diphenyl acetate methyl iodide

    Compound Description: This compound is known to block muscarinic acetylcholine receptors. The research primarily focuses on comparing its crystal structure with other muscarinic antagonists to understand the structural basis of their activity. []

N-((1-n-Butyl-4-piperidinyl)methyl)-3,4-dihydro-2H-[1,3]oxazino[3,2-a]indole-10-carboxamide (SB 207266)

  • Relevance: While possessing a distinct core structure, SB 207266 shares a crucial similarity with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide: the presence of a substituted piperidine ring linked to the core through a methylene spacer. This structural similarity suggests a potential for interacting with similar biological targets. [, ]

N-((3S,4S)-4-(3,4-Difluorophenyl)piperidin-3-yl)-2-fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (Hu7691)

    Compound Description: Hu7691 is a new-generation selective AKT inhibitor with potential anticancer properties. It exhibits favorable pharmacokinetic properties, including high oral bioavailability in dogs. [, ]

    Relevance: Hu7691 and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide share a key structural element: the presence of a substituted piperidine ring linked to a benzamide moiety. This shared scaffold suggests the possibility of both compounds interacting with similar biological targets, even though their specific mechanisms of action might differ. [, ]

3-(3-[18F]Fluoropropoxy)-4-(benzyloxy)-N-((1-dimethylaminocyclopentyl)methyl)-5-methoxybenzamide ([18F]3)

    Compound Description: [18F]3 is a PET radiotracer designed for in vivo assessment of the glycine transporter GlyT-2. It shows high selectivity and potency for GlyT-2. []

    Relevance: This compound and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide share the benzyloxy substituent attached to the benzene ring. Although the core structures and the overall substitution patterns differ, this shared moiety suggests potential for similar pharmacological interactions. []

N-(4-Methylphenyl)-2-(3-nitrobenzamide) benzamide

    Compound Description: This novel bis-amide is synthesized efficiently and characterized through various spectroscopic techniques, including XRD. The crystal structure reveals the presence of N–H···O and C–H···O hydrogen bonds, contributing to its packing structure. []

    Relevance: Both this compound and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide are classified as benzamide derivatives. Although their structures differ significantly beyond the benzamide core, this shared functionality suggests a potential for common chemical reactivity and possibly interactions with similar biological targets. []

N-(1-Methyl-2-phenylethyl)benzamide Derivatives

  • Relevance: These compounds share the core structure of N-substituted benzamide with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide. The presence of the benzamide moiety, despite variations in substituents, suggests potential for interacting with similar biological targets. []

Substituted N-(1-Alkyl-3-hydroxy-4-piperidinyl)benzamides

    Compound Description: This group refers to a series of substituted N-(1-alkyl-3-hydroxy-4-piperidinyl)benzamides known to stimulate gastrointestinal motility. [] These compounds are investigated for treating gastrointestinal motility disorders.

    Relevance: This class of compounds and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide share a significant structural similarity: the N-(substituted-4-piperidinyl)benzamide scaffold. This shared feature suggests a potential for similar pharmacological activities, particularly in influencing gastrointestinal motility. []

N-((2H-Tetrazol-5-yl)methyl)-4-((R)-1-((5r,8R)-8-(tert-butyl)-3-(3,5-dichlorophenyl)-2-oxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)-4,4-dimethylpentyl)benzamide (SCH 900822)

    Compound Description: SCH 900822 is a potent and selective human glucagon receptor (hGCGR) antagonist. It exhibits promising antidiabetic effects in preclinical models by effectively lowering glucose levels. []

    Relevance: Both SCH 900822 and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide belong to the benzamide class of compounds. Despite the distinct core structures and substituents, this shared chemical class suggests a potential for similar pharmacological activities, although their specific mechanisms and targets might differ. []

Derivatives of 1-[(1-Substituted-4-piperidinyl)methyl]-4-piperidine

    Compound Description: This compound group represents derivatives of 1-[(1-substituted-4-piperidinyl)methyl]-4-piperidine, exhibiting agonistic activity towards serotonin receptors-4. They are explored for potential therapeutic applications in treating gastrointestinal disorders. []

    Relevance: Although structurally distinct from 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide, these compounds share a critical structural element: a substituted piperidine ring. This common feature suggests the possibility of interacting with similar biological targets, particularly those related to serotonin receptors and gastrointestinal function. []

4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamides

    Compound Description: This series of compounds encompasses novel 4-(benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl)benzamide derivatives synthesized using an ultrasound-assisted method. These compounds showed promising in vitro anti-tubercular activity against Mycobacterium tuberculosis without exhibiting cytotoxicity against human cancer cell line HeLa. [, ]

    Relevance: This compound class shares the benzyloxy substituent on the benzamide ring with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide. Despite the differences in their core structures and other substituents, this shared moiety suggests potential for similar pharmacological interactions and physicochemical properties. [, ]

2-[1-(Phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one Derivatives

    Compound Description: This series comprises novel derivatives of 2-[1-(phenylmethyl)-4-piperidinyl]-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indol-1-one. These compounds are investigated for their potential use as antipsychotic agents. []

    Relevance: Despite a different core structure, these compounds share a significant structural feature with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide: the presence of a substituted piperidine ring. This common motif suggests potential for interacting with similar biological targets, particularly those related to neurotransmission and psychiatric disorders. []

4-[(7-Bromo-2-methyl-4-oxo-3H-quinazolin-6-yl)methylprop-2-ynylamino]-N-(3-pyridylmethyl)benzamide (CB-30865) Analogs

    Compound Description: These compounds are analogs of CB-30865 designed as potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt), an enzyme involved in NAD biosynthesis and a potential target for cancer therapy. []

    Relevance: Both CB-30865 analogs and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide belong to the benzamide class of compounds. Although the core structures and other substituents differ, this shared chemical class suggests a potential for similar pharmacological activities and interactions with specific biological targets. []

2,4-Dichloro-N-{[1-(2,4-dichlorobenzoyl)piperidin-4-yl]methyl}benzamide

    Compound Description: The primary focus for this compound is its crystal structure analysis. [] The piperidine ring adopts a chair conformation, and the crystal packing is stabilized by N—H⋯O hydrogen bonds and C—H⋯π interactions. The information doesn't delve into its biological activity or potential applications.

    Relevance: This compound and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide share a common structural motif: a substituted piperidine ring linked to a benzamide moiety. Although the specific substitutions and their positions on the piperidine ring differ, this shared scaffold suggests potential for interacting with similar biological targets. []

3-Ethyl-4-(3-isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzamide (TAS-116)

    Compound Description: TAS-116 is a potent and selective inhibitor of heat shock protein 90 (HSP90) with oral bioavailability. It demonstrates promising antitumor activity in preclinical models. [, ]

    Relevance: TAS-116 and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide share the benzamide core structure. Although the overall structure and substituents differ considerably, this shared chemical moiety suggests a potential for common chemical reactivity and possible interactions with similar biological targets. [, ]

N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide (Imatinib)

    Compound Description: Imatinib, a tyrosine kinase inhibitor, is widely used for treating leukemia. The provided information focuses on its crystal structure in its freebase form. []

1-Heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one Derivatives

    Compound Description: This series comprises novel 1-heteroaryl-3-(1-benzyl-4-piperidinyl)propan-1-one derivatives, exhibiting potent and selective acetylcholinesterase (AChE) inhibitory activity. [] These compounds hold potential for treating neurological disorders associated with AChE dysfunction, such as Alzheimer's disease.

    Relevance: Although possessing different core structures, these compounds share a significant structural similarity with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide: the presence of a substituted piperidine ring. This shared motif suggests potential for interacting with similar biological targets, particularly those related to neurotransmission. []

1,1-Dimethyl-2-(1-piperidinyl)ethyl 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylate HCl (Terflavoxate) and Analogs

    Compound Description: Terflavoxate and its analogs are basic esters of 2-phenyl-3-methyl-4-oxo-4H-1-benzopyran-8-carboxylic acid developed as potential spasmolytic agents. Terflavoxate, in particular, exhibits promising spasmolytic activity and favorable pharmacological properties. []

    Relevance: Despite significant structural differences from 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide, these compounds share the presence of a substituted piperidine ring. This common structural motif suggests a potential for interacting with similar biological targets, particularly those involved in smooth muscle relaxation and spasmolytic activity. []

N-(3-Methyl-1-[2-(1,2,3,4-tetrahydro)naphthyl]-4-piperidinyl)-N-phenylpropanamide (cis and trans isomers)

    Compound Description: These compounds are conformationally restrained fentanyl analogs studied for their analgesic properties and interactions with opioid receptors. The research focuses on understanding the structural basis of their activity and selectivity for different opioid receptor subtypes. []

    Relevance: Despite significant structural differences, these fentanyl analogs share a key feature with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide: the presence of a substituted piperidine ring. This shared motif, although present in different chemical contexts, suggests potential for interacting with similar biological targets, particularly those involved in pain pathways. []

2-(4-(4-Substitutedbenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides

    Compound Description: This series encompasses 2-(4-(4-substitutedbenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamides evaluated for their positive inotropic activity. Compound 6e, 2-(4-(4-(2-chlorobenzyloxy)-3-methoxybenzyl)-1,4-diazepan-1-yl)-N-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)acetamide, showed significant potency in increasing stroke volume. []

    Relevance: Similar to 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide, these compounds possess a benzyloxy group, suggesting potential for similar chemical reactivity and pharmacological interactions. []

4-[[5-[((2R)-2-Methyl-4,4,4-trifluorobutyl)carbamoyl]-1-methyli indol-3-yl]methyl]-3-methoxy-N-[(2-methylphenyl)sulfonyl]benzamide (ZENECA ZD3523)

    Compound Description: This compound is a potent and orally active leukotriene receptor antagonist selected for clinical evaluation. Its development focuses on its potential therapeutic application in treating asthma and other inflammatory diseases. []

    Relevance: ZENECA ZD3523, while structurally distinct from 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide, shares a key structural element: a benzamide moiety. This shared functionality, despite existing in different chemical contexts, suggests potential for common chemical reactivity. []

3-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791)

    Compound Description: APD791 acts as a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor inverse agonist. It demonstrates potent antiplatelet activity and favorable pharmacokinetic properties, making it a potential candidate for treating arterial thrombosis. [, ]

    Relevance: Both APD791 and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide belong to the benzamide class of compounds. Despite the distinct core structures and other substituents, this shared chemical class suggests a potential for similar pharmacological activities and interactions with specific biological targets. [, ]

2,6-Diamino-N-([1-(1-oxotridecyl)-2-piperidinyl]methyl)hexanamide (NPC 15437)

    Compound Description: NPC 15437 is a novel protein kinase C (PKC) inhibitor that selectively interacts with the regulatory domain of the enzyme. It demonstrates inhibitory effects on PKC activity and phorbol ester binding. []

    Relevance: While structurally different from 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide, NPC 15437 shares a common structural motif: the presence of a substituted piperidine ring. This shared scaffold suggests the possibility of interacting with similar biological targets, although their specific mechanisms of action might differ. []

3-Methoxy-N-(1-methyl-4-piperidinyl)benzamide

    5-Amino-6-chloro-3,4-dihydro-N-[1-[(tetrahydro-2-furanyl)methyl]-4-piperidinyl]-2H-1-benzopyran-8-carboxamide

      Compound Description: This compound is designed and synthesized for its potential in stimulating gastrointestinal motility. [] It represents a novel chemical entity with potential therapeutic applications in treating gastrointestinal motility disorders.

      Relevance: This compound shares the core structure of N-(substituted-4-piperidinyl) benzamide with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide. The presence of a substituted piperidine ring attached to the benzamide nitrogen through a methylene linker highlights this structural similarity. []

    N-[(1-Butyl-2-pyrrolidinyl)methyl]-2-methyl-5-sulfamoyl-2,3-dihydrobenzofuran-7-carboxamide Hydrochloride

      Compound Description: This lipophilic substituted benzamide displays enhanced brain penetration compared to sulpiride. [] The research focuses on understanding its pharmacokinetic properties, particularly its ability to cross the blood-brain barrier, which is crucial for potential central nervous system activity.

      Relevance: This compound shares the benzamide moiety with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide, suggesting potential for similar chemical reactivity and pharmacological interactions. []

    4-[(N-Substituted-4-piperidinyl)arylamino]-N,N-diethylbenzamides

      Compound Description: This series of compounds represents delta opioid receptor-selective agonists. Research focuses on understanding the structure-activity relationships and identifying structural features that influence their potency and selectivity for the delta opioid receptor. []

      Relevance: These compounds share a key structural element with 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide: the presence of a substituted piperidine ring linked to a benzamide moiety. This shared scaffold suggests the possibility of both compounds interacting with similar biological targets, although their specific mechanisms of action might differ. []

    N-[1-(7-tert-Butyl-1H-indol-3-ylmethyl)-2-(4-cyclopropanecarbonyl-3-methyl-piperazin-1-yl)-2-oxo-ethyl]-4-nitro-benzamide (SP-10)

      Compound Description: SP-10 is a benzamide derivative that displays potent in vitro anti-HIV activity. It exhibits a novel mechanism of action by modifying actin dynamics, leading to the inhibition of HIV-1 binding and entry into host cells. []

      Relevance: SP-10 and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide share the benzamide core structure. Despite having different substituents and overall structures, this shared moiety suggests potential for similar chemical reactivity and pharmacological interactions. []

    (-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamide (FLB 457) and (-)-(S)-3-Bromo-5,6-dimethoxy-N-[(1-ethyl-2-pyrrolidinyl)methyl]salicylamide (FLB 463)

      Compound Description: FLB 457 and FLB 463 are potent and stereospecific dopamine D2 receptor antagonists. Research highlights their potential as antipsychotic agents and explores their conformational preferences through crystal structure analysis. []

      Relevance: Although structurally distinct from 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide, FLB 457 and FLB 463 share the benzamide core structure. This shared moiety, despite existing in different chemical contexts, suggests potential for common chemical reactivity. []

    2,4,6-Trifluoro-N-[6-(1-methylpiperidin-4-ylcarbonyl)pyridin-2-yl]benzamide

    • Relevance: This compound and 3-(benzyloxy)-N-(1-methyl-4-piperidinyl)benzamide are both benzamide derivatives. This shared chemical class suggests a potential for similar pharmacological activities and interactions with specific biological targets, although their specific mechanisms of action might differ. []

    3-Methyl-N-(1-oxy-3',4',5',6'-tetrahydro-2'H-[2,4'-bipyridine]-1'-ylmethyl)benzamide (ABT-670)

      Compound Description: ABT-670 is an orally bioavailable dopamine D4 agonist developed for treating erectile dysfunction. It exhibits good pharmacokinetic properties and comparable efficacy to earlier generation D4 agonists. []

    Properties

    Product Name

    3-(benzyloxy)-N-(1-methylpiperidin-4-yl)benzamide

    IUPAC Name

    N-(1-methylpiperidin-4-yl)-3-phenylmethoxybenzamide

    Molecular Formula

    C20H24N2O2

    Molecular Weight

    324.4 g/mol

    InChI

    InChI=1S/C20H24N2O2/c1-22-12-10-18(11-13-22)21-20(23)17-8-5-9-19(14-17)24-15-16-6-3-2-4-7-16/h2-9,14,18H,10-13,15H2,1H3,(H,21,23)

    InChI Key

    RAWWJBGGSXHXHL-UHFFFAOYSA-N

    SMILES

    CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

    Canonical SMILES

    CN1CCC(CC1)NC(=O)C2=CC(=CC=C2)OCC3=CC=CC=C3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.